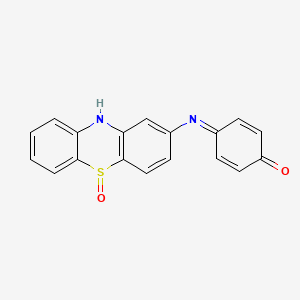
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide is a complex organic compound with the molecular formula C18H12N2O2S It is known for its unique structure, which includes a phenothiazine moiety linked to a cyclohexadienone ring through an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide typically involves the reaction of phenothiazine derivatives with cyclohexadienone derivatives under specific conditions. One common method involves the use of an oxidizing agent to facilitate the formation of the S-oxide group. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the S-oxide group to a sulfide group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: A parent compound with similar structural features.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone moieties.
Imino Derivatives: Compounds with similar imino functional groups.
Uniqueness
4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide is unique due to its combined structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85153-42-0 |
|---|---|
Fórmula molecular |
C18H12N2O2S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[(5-oxo-10H-phenothiazin-2-yl)imino]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H12N2O2S/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)20-15-3-1-2-4-17(15)23(18)22/h1-11,20H |
Clave InChI |
UOYOZMLYHNJCBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)N=C4C=CC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



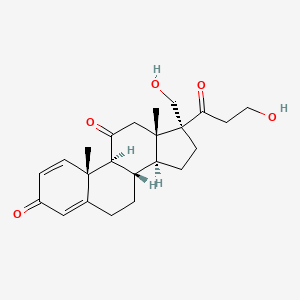
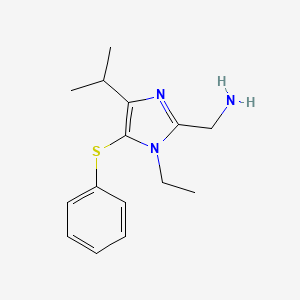
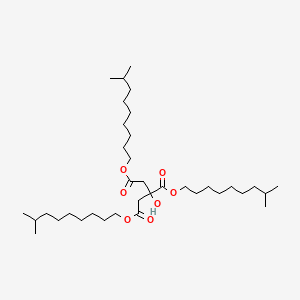
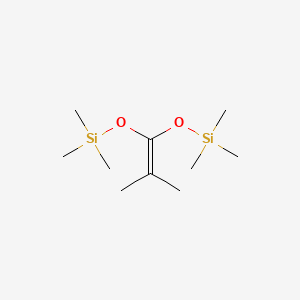
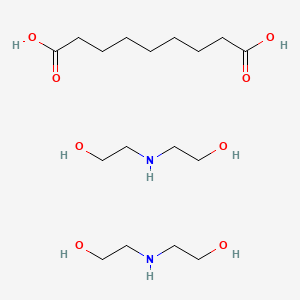
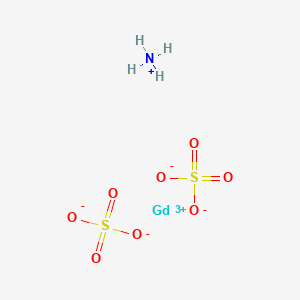
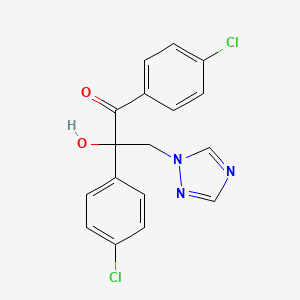
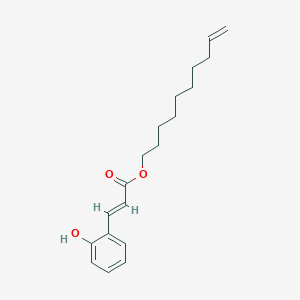
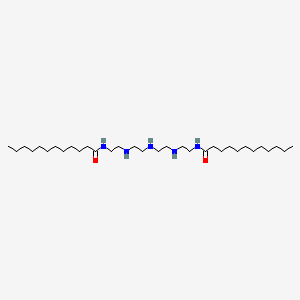
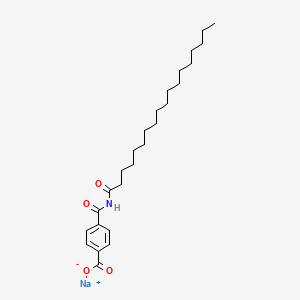
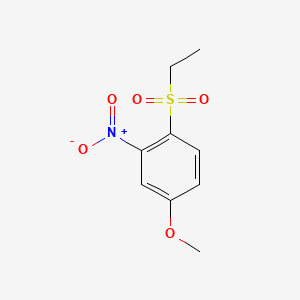
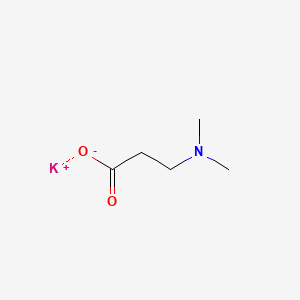
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
